molecular formula C15H23N3O2 B279223 N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide

N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide

Cat. No. B279223
M. Wt: 277.36 g/mol
InChI Key: PACJWOWQINZDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide, also known as DBIB, is a compound that has gained significant attention in scientific research due to its unique properties. DBIB is a small molecule that belongs to the class of benzamides and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide is not fully understood, but it is believed to act as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. By inhibiting HDACs, N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide may increase the acetylation of histones, leading to an increase in gene expression.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide can inhibit the growth of cancer cells and induce apoptosis. In addition, N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been found to have anti-inflammatory properties and may have potential as a therapeutic agent for the treatment of inflammatory diseases. N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has also been shown to have neuroprotective properties and may have potential as a therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. In addition, N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been found to have good solubility in water, which makes it easy to work with in laboratory experiments. However, one of the limitations of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide is its relatively low potency compared to other HDAC inhibitors. This may limit its potential as a therapeutic agent for the treatment of certain diseases.

Future Directions

There are several future directions for research on N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide. One area of interest is the development of more potent HDAC inhibitors based on the structure of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide in the treatment of neurological disorders. In addition, further studies are needed to fully understand the mechanism of action of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide and its effects on gene expression. Overall, N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has shown significant potential as a small molecule with a range of applications in scientific research.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide involves the reaction of 2-aminobenzamide with isobutyryl chloride and N,N-dimethylaminoethyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by column chromatography to obtain pure N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide. This method has been reported to produce N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide in good yields and high purity.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide is in the field of medicinal chemistry. N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been found to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide has been shown to have neuroprotective properties and may have potential as a therapeutic agent for the treatment of neurological disorders.

properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(2-methylpropanoylamino)benzamide

InChI

InChI=1S/C15H23N3O2/c1-11(2)14(19)17-13-8-6-5-7-12(13)15(20)16-9-10-18(3)4/h5-8,11H,9-10H2,1-4H3,(H,16,20)(H,17,19)

InChI Key

PACJWOWQINZDHS-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NCCN(C)C

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)NCCN(C)C

Origin of Product

United States

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